

Lyso-PAF C16-d4 as a Lipid Standard: An In-depth Technical Guide

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Compound of Interest

Compound Name: Lyso-PAF C-16-d4

Cat. No.: B10767551

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This technical guide provides a comprehensive overview of Lyso-platelet-activating factor C16-d4 (Lyso-PAF C16-d4) as an internal standard for the quantification of Lyso-PAF C16. This document details its chemical and physical properties, provides exemplary experimental protocols for its use in lipidomics, and illustrates its role in relevant biological signaling pathways.

Introduction to Lyso-PAF C16-d4

Lyso-PAF C16-d4 is a deuterated form of Lyso-platelet-activating factor C16, a biologically important lysophospholipid. It contains four deuterium atoms on the hexadecyl chain, which imparts a mass shift that allows it to be distinguished from the endogenous, non-deuterated form by mass spectrometry. This key characteristic makes it an ideal internal standard for correcting for analyte loss during sample preparation and for variations in instrument response, thereby enabling accurate and precise quantification of Lyso-PAF C16 in complex biological matrices.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Stable isotope-labeled compounds, such as deuterated lipids, are considered the gold standard for internal standards in quantitative mass spectrometry-based lipidomics.[\[5\]](#) They exhibit nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. The use of Lyso-PAF C16-d4 minimizes the variability inherent in analytical procedures, leading to more reliable and reproducible results.

Data Presentation: Properties and Analytical Parameters

The following tables summarize the key properties of Lyso-PAF C16-d4 and typical analytical parameters for its use in quantitative lipid analysis.

Table 1: Chemical and Physical Properties of Lyso-PAF C16-d4

Property	Value	Reference
Formal Name	1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine	
CAS Number	201216-37-7	
Molecular Formula	C ₂₄ H ₄₈ D ₄ NO ₆ P	
Formula Weight	485.7 g/mol	
Purity	≥99% deuterated forms (d ₁ -d ₄)	
Formulation	A solution in ethanol	
Storage	-20°C	
Stability	≥ 2 years	
Solubility	DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml, Water: 20 mg/ml	

Table 2: Exemplary LC-MS/MS Parameters for Lyso-PAF C16 and Lyso-PAF C16-d4

Analyte	Parent Ion (m/z)	Fragment Ion (m/z)	Collision Energy (eV)
Lyso-PAF C16	482.4	184.1	35
Lyso-PAF C16-d4	486.4	184.1	35

Note: These parameters are illustrative and should be optimized for the specific instrument and analytical conditions being used. The fragment ion at m/z 184 corresponds to the phosphocholine head group.

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of Lyso-PAF C16 from biological samples using Lyso-PAF C16-d4 as an internal standard.

Lipid Extraction from Plasma (Bligh & Dyer Method)

- Sample Preparation: Thaw plasma samples on ice.
- Internal Standard Spiking: To 100 μ L of plasma, add a known amount of Lyso-PAF C16-d4 (e.g., 10 ng) in ethanol.
- Solvent Addition: Add 375 μ L of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.
- Phase Separation: Add 125 μ L of chloroform and vortex for 1 minute. Then, add 125 μ L of water and vortex for another minute.
- Centrifugation: Centrifuge the sample at 2,000 \times g for 10 minutes at 4°C to separate the aqueous and organic layers.
- Lipid Collection: Carefully collect the lower organic phase containing the lipids into a clean tube.
- Drying: Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 μ L) of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

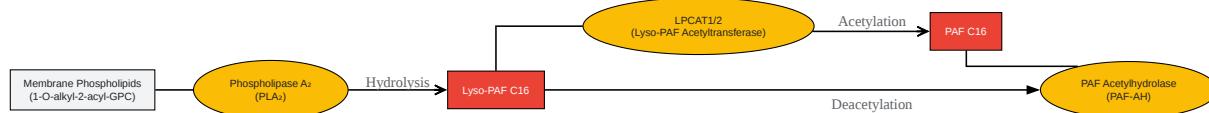
- Chromatographic Separation:
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m).

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid.
- Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Transitions: Monitor the transitions specified in Table 2.
 - Dwell Time: 100 ms per transition.
- Data Analysis:
 - Integrate the peak areas for both Lyso-PAF C16 and Lyso-PAF C16-d4.
 - Calculate the ratio of the peak area of Lyso-PAF C16 to the peak area of Lyso-PAF C16-d4.
 - Quantify the amount of Lyso-PAF C16 in the sample by comparing the area ratio to a standard curve prepared with known amounts of Lyso-PAF C16 and a fixed amount of Lyso-PAF C16-d4.

Signaling Pathways and Biological Context

Lyso-PAF is a key intermediate in the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammatory and allergic responses. The primary route for the production of PAF in response to inflammatory stimuli is the remodeling pathway.

The PAF Remodeling Pathway

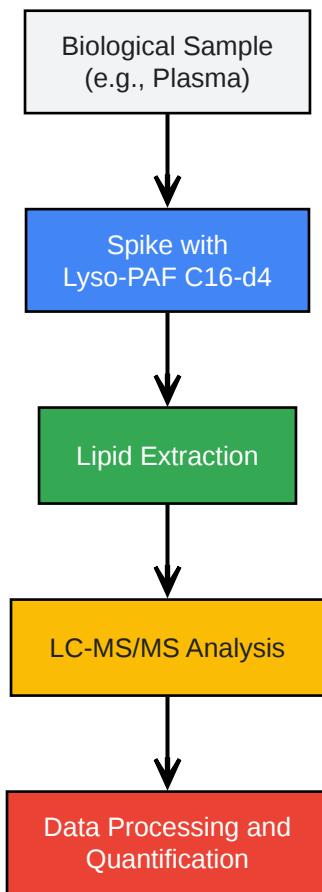


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Caption: The PAF Remodeling Pathway.

In this pathway, membrane phospholipids, specifically 1-O-alkyl-2-acyl-glycerophosphocholine, are hydrolyzed by phospholipase A₂ (PLA₂) to produce Lyso-PAF. Lyso-PAF is then acetylated by lysophosphatidylcholine acyltransferase (LPCAT) enzymes to form the biologically active PAF. Conversely, PAF can be inactivated by PAF acetylhydrolase (PAF-AH) through deacetylation, which converts it back to Lyso-PAF.

Experimental Workflow for Lipidomic Analysis



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Caption: Lipidomic Analysis Workflow.

This diagram illustrates the general workflow for the quantitative analysis of Lyso-PAF C16 in a biological sample. The process begins with the addition of the deuterated internal standard to the sample, followed by lipid extraction, analysis by LC-MS/MS, and subsequent data processing to determine the concentration of the endogenous analyte.

Conclusion

Lyo-PAF C16-d4 is an indispensable tool for researchers in the field of lipidomics. Its use as an internal standard provides the necessary accuracy and precision for the quantitative analysis of Lyso-PAF C16, a key player in various physiological and pathological processes. The methodologies and data presented in this guide offer a solid foundation for the successful implementation of Lyso-PAF C16-d4 in experimental workflows, ultimately contributing to a deeper understanding of lipid signaling in health and disease.

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